16-Methyl-20-methoxy-PGE2
説明
特性
CAS番号 |
61218-31-3 |
|---|---|
分子式 |
C22H36O6 |
分子量 |
396.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O6/c1-16(9-7-8-14-28-2)19(23)13-12-18-17(20(24)15-21(18)25)10-5-3-4-6-11-22(26)27/h3,5,12-13,16-19,21,23,25H,4,6-11,14-15H2,1-2H3,(H,26,27)/b5-3-,13-12+/t16-,17+,18+,19+,21+/m0/s1 |
InChIキー |
KEJJEEMSWMJCHB-BDKFZLQASA-N |
SMILES |
CC(CCCCOC)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
異性体SMILES |
C[C@@H](CCCCOC)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
正規SMILES |
CC(CCCCOC)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
同義語 |
16(S)-methyl-20-methoxy-PGE2 16(S)-methyl-20-methoxyprostaglandin E2 16-methyl-20-methoxy-PGE2 YPG 209 YPG 209, (5Z,11allpha,13E,15R,16S)-isomer YPG 209, (5Z,11alpha,13E,15S)-isomer YPG-209 |
製品の起源 |
United States |
科学的研究の応用
Pharmacological Applications
Antisecretory Effects
Research indicates that 16-Methyl-20-methoxy-Prostaglandin E2 exhibits significant antisecretory properties. Studies have shown that the introduction of methyl and methoxy groups at the C-16 position enhances the antisecretory action while reducing diarrheogenic effects. This makes it a potential candidate for treating conditions associated with excessive gastric secretion, such as peptic ulcers .
Antifertility Effects
The compound has also been evaluated for its antifertility effects. The structural modifications at the C-16 position have been linked to alterations in reproductive functions, suggesting that it could be utilized in contraceptive formulations or fertility regulation strategies .
Neurobiological Applications
Neuroprotective Properties
16-Methyl-20-methoxy-Prostaglandin E2 has demonstrated neuroprotective effects in various experimental models. For instance, it has been shown to prevent apoptotic cell death in hippocampal neurons under oxidative stress conditions. This property suggests its potential use in neurodegenerative disease therapies, particularly for conditions such as Alzheimer’s disease and ischemic damage .
CNS Receptor Interaction
The compound selectively binds to specific prostaglandin receptors in the central nervous system, influencing neuronal survival and function. Its binding affinity to these receptors indicates a promising avenue for developing new treatments targeting neuroinflammation and neuronal protection .
Gastroenterological Applications
Gastrointestinal Health
The antisecretory and anti-inflammatory properties of 16-Methyl-20-methoxy-Prostaglandin E2 make it a candidate for treating gastrointestinal disorders. It has been studied for its ability to modulate gut health by regulating inflammatory responses and maintaining intestinal barrier integrity. This could have implications for managing conditions like inflammatory bowel disease .
Synthesis and Structural Studies
The synthesis of 16-Methyl-20-methoxy-Prostaglandin E2 involves complex chemical processes that allow for the precise modification of its structure to enhance biological activity. The synthesis methods detailed in various studies highlight the importance of the C-15 and C-16 configurations in determining the compound's effectiveness .
Case Studies and Research Findings
類似化合物との比較
Table 1: Key Features of YPG-209 and Analogous Compounds
YPG-209 vs. PGE2
- Potency: While YPG-209 is 10x less potent than PGE2 in relaxing isolated tracheal tissue, it is 230x more potent intravenously in inhibiting airway resistance in vivo due to metabolic stability .
- Administration : Unlike PGE2, which is inactive orally, YPG-209 demonstrates oral and intraduodenal efficacy in conscious and anesthetized animals .
- Safety : YPG-209 avoids side effects like hypotension and diarrhea at bronchodilator-effective doses, a critical advantage over PGE2 .
YPG-209 vs. SC-29333 (15-Deoxy-16-Hydroxy-16-Methyl-PGE2)
- Structural Differences : SC-29333 lacks the 20-methoxy group and instead has a 15-deoxy modification.
- Therapeutic Focus : SC-29333 is primarily antisecretory , targeting gastric acid inhibition, whereas YPG-209 is optimized for respiratory applications .
- Metabolism : YPG-209’s 20-methoxy group confers resistance to 15-HPGD, while SC-29333’s stability profile remains less characterized .
YPG-209 vs. Dhv-PGE2 (15-Deoxy-16-Hydroxy-16-Vinyl-PGE2)
YPG-209 vs. Cromoglycate (DSCG)
- Mechanism : YPG-209 inhibits both mediator release (e.g., histamine) and downstream hypersensitivity reactions , whereas DSCG primarily prevents mediator release .
- Potency : YPG-209 is 150x more potent than DSCG in inhibiting IgE-mediated hypersensitivity in rats .
Research Findings and Clinical Implications
- Bronchodilation : YPG-209’s oral efficacy and prolonged action make it a candidate for asthma and COPD therapy, addressing a key limitation of natural PGE2 .
- Hypersensitivity : Its dual action on mediator release and response (e.g., histamine, 5-hydroxytryptamine) suggests broader anti-inflammatory applications .
Q & A
Q. What are the recommended analytical techniques for characterizing 16-Methyl-20-methoxy-PGE2 in experimental settings?
Q. How should researchers design a literature review strategy for studying this compound?
Use interdisciplinary databases like SciFinder and Web of Science to retrieve primary literature. Apply Boolean operators (e.g., "this compound AND synthesis") and filter results by relevance and publication date. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals. Cross-reference citations in review articles to identify foundational studies . Maintain a structured annotation system to track key findings and contradictions .
Q. What protocols ensure safe handling and storage of this compound in laboratory environments?
Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Conduct all manipulations in a fume hood with PPE (gloves, lab coat, eye protection). Regularly verify stability via stability-indicating assays (e.g., accelerated thermal degradation studies). Document handling procedures in line with institutional biosafety guidelines, emphasizing its restriction to in vitro research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Adopt a systematic framework:
Data Harmonization : Normalize experimental conditions (e.g., concentration ranges, cell lines) using meta-analysis tools.
Bias Assessment : Evaluate study designs for confounding variables (e.g., solvent effects, assay sensitivity) .
Mechanistic Validation : Replicate conflicting results under controlled conditions, applying dose-response curves and knockout models to isolate pathways.
Statistical Reconciliation : Use mixed-effects models to account for inter-study variability . Publish negative results to reduce publication bias .
Q. What experimental design considerations are critical for investigating the stability of this compound under varying physiological conditions?
Implement a factorial design to test:
- pH Sensitivity : Expose the compound to buffers mimicking physiological pH ranges (4.0–7.4).
- Thermal Stability : Conduct isothermal studies at 25°C, 37°C, and 50°C.
- Enzymatic Degradation : Incubate with esterases or cytochrome P450 isoforms.
Quantify degradation products via LC-MS/MS and model kinetics using Arrhenius equations. Include control groups with inert analogs to distinguish chemical vs. enzymatic breakdown .
Q. How can researchers optimize assays to quantify this compound’s receptor-binding affinity while minimizing off-target effects?
Receptor Specificity : Use siRNA silencing or CRISPR-edited cell lines to confirm target engagement.
Binding Assays : Apply radioligand displacement (e.g., [³H]-labeled analogs) or surface plasmon resonance (SPR) for real-time kinetics.
Off-Target Screening : Profile against related receptors (e.g., EP1-4 subtypes) via high-throughput panels.
Data Interpretation : Calculate Kd and Bmax using nonlinear regression, reporting 95% confidence intervals to address variability .
Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Management : Apply Grubbs’ test or robust regression for skewed datasets.
- Multivariate Analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.
- Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .
Methodological Best Practices
- Data Presentation : Include raw data in appendices and processed data (e.g., normalized graphs) in results. Label axes with SI units and error bars (SEM/CI) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per FAIR principles .
- Collaborative Frameworks : Define roles (synthesis, assay, analysis) and milestones using Gantt charts to streamline teamwork .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
